![molecular formula C12H10ClNO B3255291 6-Chloro-1-methyl-4-phenylpyridin-2(1H)-one CAS No. 25297-57-8](/img/structure/B3255291.png)
6-Chloro-1-methyl-4-phenylpyridin-2(1H)-one
Overview
Description
6-Chloro-1-methyl-4-phenylpyridin-2(1H)-one is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known by its chemical abbreviation, CMP. CMP is a pyridine derivative that has been found to have a wide range of biochemical and physiological effects. In
Scientific Research Applications
Synthesis and Structural Analysis
6-Chloro-1-methyl-4-phenylpyridin-2(1H)-one has been utilized in the synthesis of novel compounds and the exploration of their structures. Kulakov et al. (2018) reported the synthesis of derivatives like 3-(arylmethyl)-6-methyl-4-phenylpyridin-2(1H)-ones, demonstrating antiradical activity against radicals like DPPH and ABTS (Kulakov et al., 2018). Similarly, Neve et al. (1999) explored the synthesis of Ir(III) cyclometalated compounds using functionalized polypyridine ligands, showcasing the redox and absorption properties of these complexes (Neve et al., 1999).
In Organic Synthesis
The compound plays a crucial role in the synthesis of β-carboline derivatives. Kametani et al. (1968) described modified syntheses of these derivatives through nitrene intermediates, highlighting its importance in organic synthesis (Kametani et al., 1968).
Neurotropic Activity
Palamarchuk et al. (2021) investigated the neurotropic activity of new 3-(arylmethylamino)-6-methyl-4-phenylpyridin-2(1H)-one derivatives, identifying compounds with higher potential neurotropic activity than standard drugs (Palamarchuk et al., 2021).
Reaction Mechanisms
Research by Károlyházy et al. (2010) focused on the reactions of chloropyridazin-3(2H)-ones with iodide ion, providing insights into nucleophilic substitution mechanisms and structural elucidation through NMR spectroscopy (Károlyházy et al., 2010).
Deuteration Kinetics
Balaban et al. (1983) explored the deuteration kinetics of related compounds, contributing to the understanding of chemical reaction rates and molecular structure determination (Balaban et al., 1983).
Comparative Studies
Di Monte et al. (1986) conducted comparative studies on the mechanisms of cytotoxicity of 1-methyl-4-phenylpyridine (MPP+), structurally similar to 6-Chloro-1-methyl-4-phenylpyridin-2(1H)-one, which provided insights into toxicological mechanisms (Di Monte et al., 1986).
Synthesis and Photophysical Properties
Cho et al. (2010) studied the synthesis and photophysical properties of green-emitting Ir(III) complexes, contributing to the development of polymer light-emitting diodes (Cho et al., 2010).
properties
IUPAC Name |
6-chloro-1-methyl-4-phenylpyridin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c1-14-11(13)7-10(8-12(14)15)9-5-3-2-4-6-9/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSYVPRXZRNDHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=CC1=O)C2=CC=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-1-methyl-4-phenylpyridin-2(1H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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